Ethenylbis(2-methylpropyl)alumane
Description
Ethenylbis(2-methylpropyl)alumane is an organoaluminum compound with the structural formula Al(CH₂=CH)(CH₂CH(CH₃)₂)₂, comprising an aluminum center bonded to one ethenyl (vinyl, CH₂=CH–) group and two 2-methylpropyl (isobutyl, CH₂CH(CH₃)₂) groups. This compound belongs to the class of trialkylaluminum reagents, which are widely utilized in organic synthesis and polymerization catalysis.
Properties
CAS No. |
102859-51-8 |
|---|---|
Molecular Formula |
C10H21Al |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
ethenyl-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/2C4H9.C2H3.Al/c2*1-4(2)3;1-2;/h2*4H,1H2,2-3H3;1H,2H2; |
InChI Key |
YRRUEJYFEBADQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Al](CC(C)C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenylbis(2-methylpropyl)alumane can be synthesized through the reaction of aluminum with 2-methylpropyl groups in the presence of a catalyst. One common method involves the use of aluminum trichloride (AlCl3) as a catalyst, which facilitates the formation of the desired compound. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where aluminum and 2-methylpropyl groups are combined under controlled conditions. The process is carefully monitored to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethenylbis(2-methylpropyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can act as a reducing agent in certain reactions, donating electrons to other compounds.
Substitution: The 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce various organoaluminum compounds with different functional groups.
Scientific Research Applications
Ethenylbis(2-methylpropyl)alumane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: this compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which ethenylbis(2-methylpropyl)alumane exerts its effects involves the formation of strong bonds between aluminum and other elements. The aluminum atom in the compound can coordinate with various ligands, facilitating a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Bis(2-methylpropyl)alumane (DIBAL-H)
- Structure : AlH(CH₂CH(CH₃)₂)₂.
- Reactivity: A strong hydride donor used for selective reductions (e.g., esters to alcohols, nitriles to amines). highlights its efficacy in producing a 99% yield of (S,S)-12 with >97% enantiomeric excess in the synthesis of alkaloids .
- Steric Effects : The bulky isobutyl groups enhance selectivity by limiting access to the aluminum center.
- Applications : Predominantly used in fine organic synthesis and stereoselective reductions.
Triethylaluminum (Al(CH₂CH₃)₃)
- Structure : A simpler trialkylaluminum with three ethyl groups.
- Reactivity : Highly pyrophoric and reactive, acting as a strong Lewis acid. Commonly employed in Ziegler-Natta catalysts for olefin polymerization.
- Steric Effects : Minimal steric hindrance due to smaller ethyl groups, leading to faster but less selective reactions.
Trimethylaluminum (Al(CH₃)₃)
- Structure : The smallest trialkylaluminum derivative.
- Reactivity : Extreme reactivity and pyrophoricity, often used in methyl group transfers or as a co-catalyst.
- Thermal Stability : Less stable than bulkier analogs due to low steric protection.
Physicochemical and Reactivity Profiles
Table 1: Comparative Properties of Organoaluminum Compounds
Key Findings:
Steric Effects : Bulky isobutyl groups in this compound and DIBAL-H reduce reactivity compared to triethylaluminum but improve selectivity and thermal stability.
Functional Group Influence : The ethenyl group in this compound may enable vinylation or coordination polymerization, contrasting with DIBAL-H’s hydride-driven reductions.
Safety : Bulkier analogs like this compound are likely less pyrophoric than triethylaluminum due to steric protection of the aluminum center.
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